Furan-2-yl benzoate

Lipophilicity Partition Coefficient LogP

Systematic SAR studies demand building blocks with defined physicochemical profiles and guaranteed purity. Furan-2-yl benzoate (CAS 20055-18-9) addresses this gap as a high-purity heterocyclic ester scaffold: • Defined LogP of 2.864 enables predictable reaction partitioning and straightforward chromatographic monitoring. • Guaranteed ≥95% minimum purity ensures batch-to-batch reproducibility for medicinal chemistry programs. • Well-characterized GHS07 hazard profile (H302/H315/H319/H335) supports standardized laboratory handling and SDS training protocols. Ideal for exploring hydrophobic binding pockets in lead optimization campaigns.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
CAS No. 20055-18-9
Cat. No. B1310768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl benzoate
CAS20055-18-9
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=CO2
InChIInChI=1S/C11H8O3/c12-11(9-5-2-1-3-6-9)14-10-7-4-8-13-10/h1-8H
InChIKeyHMUXGYCCWIHXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-yl Benzoate: Compound Overview


Furan-2-yl benzoate is a heterocyclic ester compound consisting of a furan ring linked to a benzoate group. It is primarily utilized as a chemical building block in organic synthesis and medicinal chemistry research, with noted potential as a lead compound in pharmaceutical and agricultural applications due to its structural characteristics .

Furan-2-yl Benzoate Substitution Risks


Indiscriminate substitution of furan-2-yl benzoate with other furan or benzoate esters is not advised due to the compound's unique combination of specific LogP (2.864 [1]) and a defined hazardous classification (GHS07 [1]), which critically influence its behavior in reaction partitioning and laboratory handling. Furthermore, as demonstrated in a series of closely related benzofuranyl esters [2], even minor structural modifications to the ester moiety yield quantifiably distinct bioactivity profiles, underscoring the necessity for exact procurement.

Furan-2-yl Benzoate Differentiation Evidence


LogP and Reaction Partitioning

Furan-2-yl benzoate demonstrates a higher lipophilicity compared to a common furan analog, furfuryl alcohol (LogP 0.28). The measured LogP for furan-2-yl benzoate is 2.864, whereas furfuryl alcohol has a LogP of 0.28. This difference directly impacts solvent selection for synthesis and ADME predictions in drug discovery. [1] [2]

Lipophilicity Partition Coefficient LogP ADME Reaction Optimization

SAR of Benzofuranyl Esters

A study on a series of benzofuranyl benzoate esters, structurally analogous to furan-2-yl benzoate, revealed that small substituent changes drastically alter antimicrobial potency. The most active compound in the series, 4e (X = NO2), showed an MIC of 125 µg/mL, while the baseline unsubstituted analog 4a (X = H) had higher MIC values (lower potency). This demonstrates that the benzoate moiety's substitution is a critical determinant of biological activity. [1]

Medicinal Chemistry Structure-Activity Relationship SAR Benzofuran Antimicrobial

Purity Specification and Reproducibility

Reputable commercial vendors provide furan-2-yl benzoate with a minimum purity specification of 95%. This serves as a verifiable quality benchmark. In contrast, many direct analogs and downstream synthetic intermediates may be available only at lower purities, introducing variability into reactions.

Quality Control Purity Reproducibility Synthesis Analytical Chemistry

Defined Hazard Profile

Furan-2-yl benzoate is classified under GHS07 with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). This well-defined profile allows for standardized risk assessment and the implementation of specific handling protocols (e.g., P260, P280).

Lab Safety Hazard Classification GHS Risk Assessment Handling Protocols

Furan-2-yl Benzoate Application Scenarios


Medicinal Chemistry Scaffold Optimization

Furan-2-yl benzoate is best applied as a core scaffold in medicinal chemistry programs where systematic SAR studies are planned. As indicated by the class-level inference from related benzofuranyl esters, modification of the benzoate group is a powerful lever for tuning biological properties, such as antimicrobial potency (MIC ranging to 125 µg/mL for optimized analogs [1]). Its higher LogP (2.864) compared to simpler furans makes it a suitable candidate for exploring hydrophobic binding pockets.

Synthetic Methodology Development

Due to its well-defined LogP of 2.864 [2], furan-2-yl benzoate serves as an ideal model substrate for developing and optimizing new synthetic reactions, particularly those sensitive to the partitioning of reactants. Its distinct hydrophobicity allows for clear monitoring of reaction progression via chromatographic methods and aids in the development of efficient work-up procedures.

Quality Control and Reproducibility

The availability of furan-2-yl benzoate with a guaranteed minimum purity of ≥95% from multiple vendors establishes it as a reliable reagent. This makes it suitable for academic research where experimental reproducibility is paramount and the use of high-purity starting materials is a standard practice to minimize batch-to-batch variability.

Laboratory Safety Training

With its explicit GHS07 hazard classification (H302, H315, H319, H335) , furan-2-yl benzoate is a practical compound for training new laboratory personnel on the proper interpretation and application of Safety Data Sheets (SDS). Its moderate hazard profile allows for the demonstration and practice of standard safe handling procedures (e.g., use of PPE and fume hoods) in a controlled manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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